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Cat. No.: S1965369

Pharmacokinetic Properties of Camizestrant

Camizestrant is designed as a low molecular weight, low lipophilicity base with good permeability to

overcome the historical challenges of oral SERD development [1] [2].

Table 1: Key Non-Clinical and Simulated Human Pharmacokinetic Parameters [1] [2]

Species-Specific Data Human Prediction (PBPK Model) & Clinical

Parameter ) .
(In Vitro) Observation

Molecular Weight 476.524 g/mol [3] -

Mechanism of - Selective Estrogen Receptor a (ERa) degrader and
Action complete antagonist [1] [4]

| Intrinsic Clearance (CL;,,;) | Human hepatocytes: 530 pL/min/g liver Rat: 5900 pL/min/g liver Dog: 5000
pL/min/g liver | Broadly linear PK in humans at pharmacologically relevant doses [1] | | Michaelis Constant

(K,;,) | Human liver microsomes: 1 uM Dog: 0.3 pM Rat: 6 pM | - | | Primary Metabolizing Enzymes |
Dog: CYP2D15 | Human: CYP3A4/5 [1] | | Volume of Distribution (Vg4) | 4-19 L/kg in animals

(indicating extensive tissue distribution) [1] | - | | Bioavailability | Dose-dependent in dogs (2% to >90%) |
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High, supported by PBPK model [1] | | Half-life (t;/5) | - | ~20-23 hours, supporting once-daily (QD) dosing

[5] || Time to C,,ax (tmax) | - | ~2-4 hours post-dose [5] |

Table 2: Clinical Pharmacokinetic and Safety Profile from SERENA-1 Trial [5] Phase I trial in women

with ER+, HER2- advanced breast cancer; doses from 25 mg to 450 mg once daily.

Parameter Observation in Patients

Recommended Phase 2 Doses 75 mg, 150 mg, and 300 mg QD

Safety Profile (Doses <150 mg) No treatment-related serious adverse events (SAEs) or Grade =3
TRAEs
Most Common Treatment- Visual effects (56%), (sinus) bradycardia (44%), fatigue (26%),

Related Adverse Events (TRAEsS) nausea (15%) - majority Grade 1/2

Efficacy Context Antitumor activity observed across doses, including in patients
with prior CDK4/6i therapy, baseline ESR1 mutations, and

visceral metastases

Pharmacodynamic Mechanisms and Efficacy

Camizestrant acts as a pure ERa antagonist and degrader, overcoming key limitations of earlier

endocrine therapies [4].

e Mechanism of Action: As a next-generation oral SERD, camizestrant competitively binds to the
estrogen receptor, inducing a conformational change that results in both antagonism and degradation
of the receptor, thereby suppressing ER-driven gene expression and tumor proliferation [4] [3].

¢ Overcoming Resistance: It demonstrates robust antiproliferation activity in both ESR1 wild-type
and mutant breast cancer models, and remains effective in models resistant to fulvestrant [4].

¢ Synergistic Combinations: Preclinical data shows that camizestrant's antitumor activity is
enhanced in combination with CDK4/6 inhibitors (e.g., palbociclib, abemaciclib) and agents targeting
the PIBK/AKT/mTOR pathway (e.g., alpelisib, everolimus, capivasertib). This synergy helps address
acquired resistance to these pathways [4].

Key Experimental Protocols and Methodologies
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The following details the core experimental approaches used to generate the PK and PD data.

1. Preclinical ADME and PBPK Modeling [1] [2]

¢ In Vitro ADME Studies: Conducted in hepatocytes and liver microsomes from multiple species
(human, rat, dog) to determine intrinsic clearance (CL;,;) and Michaelis-Menten kinetics (K,,).

e Cytochrome P450 Phenotyping: Used chemical inhibitors and recombinant CYP enzymes in human
liver microsomes to identify the primary enzymes (CYP3A4/5) responsible for metabolism.

¢ PBPK Model Development: A mechanistic PBPK model was built and validated using the integrated
in vitro and in vivo data. The model incorporated human-specific physiological parameters to simulate
human exposure and confirm linear pharmacokinetics at therapeutic doses, de-risking progression to
clinical trials.

2. Preclinical Pharmacodynamic and Efficacy Models [4]

e Cell Line Studies: Used ER+ breast cancer cell lines (e.g., MCF7, CAMA-1). Cells were treated with
camizestrant, fulvestrant, or controls in phenol red-free medium with charcoal-stripped serum. Key
assessments included:

o Proliferation Assays: Measured using Sytox Green live/dead cell count.
o Gene Expression Analysis: RNA sequencing (RNA-seq) performed after treatment to evaluate
modulation of ER-regulated genes.

¢ In Vivo Patient-Derived Xenograft (PDX) Models: PDX models from patients, including those with
acquired resistance to fulvestrant and ESR1 mutations, were used to evaluate the antitumor efficacy
of camizestrant as a monotherapy and in combination with other agents.

3. Clinical Drug-Drug Interaction (DDI) Study [6]

e Protocol: An open-label, fixed-sequence study in healthy postmenopausal female volunteers.
e Design:
o Period 1: A single oral dose of camizestrant alone.
o Washout: 7-10 days.
o Period 2 & 3: Itraconazole (a strong CYP3A4 inhibitor) was administered alone and then
concomitantly with a single dose of camizestrant to assess the impact on camizestrant's
pharmacokinetics.

Visualized Workflows and Pathways

The following diagrams illustrate the core experimental workflows and mechanistic pathways for

camizestrant.
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Mechanistic ADME and PBPK Modeling Workflow
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Mechanistic ADME and PBPK modeling workflow from preclinical to clinical phases.

Camizestrant Mechanism and Combination Therapy
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Camizestrant's core mechanism of action and synergistic combination strategies.
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Conclusion

Camizestrant represents a significant advancement in oral SERD development, with a favorable
pharmacokinetic profile that enables once-daily dosing and a robust pharmacodynamic profile demonstrating
efficacy against various forms of endocrine resistance. Its development was de-risked through sophisticated

PBPK modeling, and it is now being evaluated in multiple late-stage clinical trials.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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